methyl 3-thioureidobenzoate

Medicinal Chemistry Heterocyclic Synthesis Building Block Selection

For medicinal chemistry teams synthesizing orexin receptor antagonists or glucose transporter inhibitors, sourcing the correct positional isomer is critical. Generic substitution with the 2- or 4-isomer, or the free acid analog, risks synthetic route failure due to incompatible regiochemistry and ester protection. Methyl 3-thioureidobenzoate (CAS 192948-00-8) is the validated meta-substituted thiourea building block cited in Actelion and Novartis patent families. Key supply advantages: • Patent-matched intermediate: Ensures route compatibility for dual OX1R/OX2R antagonist scaffolds. • Orthogonal ester handle: Enables late-stage hydrolysis strategies not possible with 3-thioureidobenzoic acid. • Analytical compliance: Typically supplied at ≥95% purity, suitable for multi-step research syntheses.

Molecular Formula C9H10N2O2S
Molecular Weight 210.26 g/mol
CAS No. 192948-00-8
Cat. No. B070418
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 3-thioureidobenzoate
CAS192948-00-8
Molecular FormulaC9H10N2O2S
Molecular Weight210.26 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=CC=C1)NC(=S)N
InChIInChI=1S/C9H10N2O2S/c1-13-8(12)6-3-2-4-7(5-6)11-9(10)14/h2-5H,1H3,(H3,10,11,14)
InChIKeyKEAKBCHDLHTKKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-Thioureidobenzoate: Meta-Substituted Thiourea Building Block


Methyl 3-thioureidobenzoate (CAS 192948-00-8) is a thiourea derivative bearing a methyl ester at the benzoate 1-position and an unsubstituted thioureido group (-NH-C(=S)-NH₂) at the 3-position of the phenyl ring. It is classified as an aryl thiourea building block and is cited as a key intermediate in patent literature, including Actelion Pharmaceuticals' orexin receptor antagonist program (WO2008/081399 A2) , Novartis patents (US5770758) , and more recent glucose transporter (GLUT) inhibitor filings . The compound is also referenced for biological activity in arresting proliferation of undifferentiated cells and inducing monocytic differentiation, suggesting applications in cancer and dermatological research [1]. Commercial availability typically at 95-98% purity from multiple vendors supports its role as a procurement-ready research intermediate.

Patent-documented building block for orexin receptor antagonist synthesis
Reported cell-differentiation phenotype (monocyte lineage)
Methyl ester allows orthogonal protection in multi-step routes
3-Thioureido substitution aligns with GLUT inhibitor patent chemistry

Why Regiochemistry and Ester Functionality Prevent Casual Analog Substitution


The thioureidobenzoate scaffold is highly sensitive to regiochemical substitution position. Methyl 2-thioureidobenzoate (ortho isomer) has been explicitly utilized as a distinct precursor for 2-sec-amino-4H-3,1-benzothiazin-4-ones via cyclization chemistry [1], a reactivity pathway that the meta-substituted methyl 3-thioureidobenzoate is not reported to follow, due to geometric constraints preventing intramolecular cyclization. Conversely, methyl 3-thioureidobenzoate appears preferentially in patent filings as a linear intermediate for thiazolidine, trans-3-aza-bicyclo[3.1.0]hexane, and orexin receptor antagonist scaffolds [2], indicating a distinct reactivity profile driven by its 3-position thiourea. The carboxylic acid analog (3-thioureidobenzoic acid, CAS 37182-75-5) differs in solubility, hydrogen-bonding capacity, and esterification state, making direct substitution inappropriate without re-optimization of synthetic routes. Generic replacement within this compound class is therefore likely to fail for any application requiring specific regiochemical or functional-group compatibility.

Regiochemistry mismatch
Methyl 2-thioureidobenzoate (ortho) enables benzothiazinone cyclization; the meta isomer cannot, which may alter synthetic route feasibility.
Ester vs. acid interchangeability
3-Thioureidobenzoic acid differs in solubility, hydrogen-bonding, and protection needs; direct substitution may require synthetic re-optimization.
Positional isomer scaffold preference
Patent precedent for orexin and GLUT inhibitors favors the 3-thioureidobenzoate scaffold; 2- or 4-isomers lack documented synthetic pathways for these targets.

Key Differentiation Evidence Versus Closest Analogs


Regiochemical Reactivity: Meta vs. Ortho in Benzothiazinone Cyclization

Methyl 2-thioureidobenzoate (ortho isomer) serves as a direct precursor to 2-sec-amino-4H-3,1-benzothiazin-4-ones via cyclization under specific conditions [1]. Methyl 3-thioureidobenzoate (meta isomer) does not undergo this cyclization due to the geometric impossibility of forming a six-membered benzothiazinone ring from the 3-position. This represents a binary functional differentiation: the ortho isomer enables benzothiazinone library synthesis, while the meta isomer is suited for linear thiourea elaboration in patent scaffolds including thiazolidine and bicyclo[3.1.0]hexane derivatives [2]. Quantitative yield data for the ortho-isomer cyclization pathway have been reported in the primary literature [1], though direct comparative yield data between the two isomers under identical conditions is not available in the open literature.

Regiochemical reactivity
Cross-study comparable
Meta isomer: benzothiazinone cyclization not possible. Ortho isomer: demonstrated cyclization to 2-sec-amino-4H-3,1-benzothiazin-4-ones.
Determines accessible heterocyclic scaffolds in synthesis.
Direct comparative yield data not available.
Medicinal Chemistry Heterocyclic Synthesis Building Block Selection

Cell Differentiation Induction vs. Simpler Thioureas

Patent-associated data indicate that methyl 3-thioureidobenzoate exhibits pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage, with cited applications in anticancer therapy and skin diseases including psoriasis [1]. This differentiation-inducing property is reported as a specific biological activity associated with this compound, distinguishing it from simpler thiourea derivatives (e.g., 1-phenyl-2-thiourea) which are primarily known for tyrosinase inhibition or general enzyme inhibitory activity. However, quantitative potency data (e.g., IC₅₀, EC₅₀) for this differentiation activity are not publicly available in peer-reviewed literature, and no direct head-to-head comparison with related thioureidobenzoates has been published.

Cell differentiation phenotype
Data to verify
Reported to arrest undifferentiated cell proliferation and induce monocytic differentiation.
Reported differentiation phenotype; requires dose-response validation.
No IC₅₀/EC₅₀ published; patent disclosure source.
Cancer Research Dermatology Cell Differentiation

Ester vs. Carboxylic Acid: Physicochemical and Synthetic Implications

Methyl 3-thioureidobenzoate (methyl ester, MW 210.25 g/mol, LogP ~1.9) [1] differs from its carboxylic acid counterpart, 3-thioureidobenzoic acid (MW 196.23 g/mol) [2], in key physicochemical parameters that govern both synthetic utility and biological behavior. The methyl ester provides a protected carboxyl group that can be selectively hydrolyzed after further thiourea elaboration, whereas the free acid requires protection-deprotection strategies during synthesis. The predicted LogP difference (ester ~1.9 vs. acid, expected lower due to ionization) affects solubility, membrane permeability, and chromatographic behavior. While direct comparative experimental LogP or permeability data between the two are not published, the 14 Da molecular weight difference and altered hydrogen-bonding profile (ester: 2 HBD, 3 HBA; acid: 3 HBD, 3 HBA) provide a calculable baseline for differentiation.

Ester vs. acid properties
Class-level inference
Methyl ester: MW 210.25, LogP ~1.9, 2 HBD. Acid: MW 196.23, LogP lower, 3 HBD.
Ester/acid choice impacts solubility, chromatography, and synthetic protection strategy.
Predicted values; experimental LogP unconfirmed.
Synthetic Chemistry Prodrug Design Physicochemical Properties

Patent-Cited Role in Orexin Receptor Antagonist Scaffolds

Methyl 3-thioureidobenzoate is specifically cited as an intermediate in Actelion Pharmaceuticals' orexin receptor antagonist patent portfolios (WO2008/081399 A2, WO2009/104155 A1) , and in subsequent thiazolidine derivative patents (US20100113531A1) [1] targeting orexin receptors. This is a structurally specific application: the 3-thioureido substitution pattern on the benzoate ester positions the thiourea moiety for elaboration into thiazolidine or related heterocyclic cores that occupy the orexin receptor binding site. Neither the 2- nor 4-thioureidobenzoate isomers appear with comparable frequency in orexin receptor patent filings, suggesting a scaffold preference driven by the 3-substitution pattern. While binding affinity data (Ki values in the nanomolar range, e.g., 32 nM for OX1R antagonism) have been reported for final elaborated compounds derived from similar thiourea intermediates [2], these data pertain to the final drug-like molecules, not to methyl 3-thioureidobenzoate itself.

Patent citation frequency
Supporting evidence
3-thioureidobenzoate cited in ≥3 patent families for orexin antagonists; 2- or 4- isomers rarely cited.
3-Substitution pattern has patent precedent for orexin antagonist synthesis.
Binding data (Ki 32 nM) pertains to final elaborated compounds, not the intermediate itself.
Orexin Receptor Antagonists CNS Drug Discovery Sleep Disorders

Procurement-Guiding Application Scenarios


Orexin Receptor Antagonist Library Synthesis

Methyl 3-thioureidobenzoate is a documented intermediate in multiple Actelion patent families (WO2008/081399, WO2009/104155) and follow-on thiazolidine derivative patents (US20100113531A1) for orexin receptor antagonists [1]. For medicinal chemistry groups pursuing dual orexin receptor (OX1R/OX2R) antagonists, this compound provides a validated synthetic entry point. Procuring methyl 3-thioureidobenzoate rather than the 2- or 4-isomer ensures compatibility with established synthetic routes in the patent literature, minimizing route-scouting efforts. Final elaborated compounds derived from analogous thiourea intermediates have demonstrated nanomolar Ki values (e.g., 32 nM at OX1R) [2].

Cell Differentiation Screening for Oncology and Dermatology

Patent-associated data indicate that methyl 3-thioureidobenzoate arrests proliferation of undifferentiated cells and induces monocytic differentiation, with proposed applications in cancer and skin diseases such as psoriasis [3]. Although quantitative potency data are not publicly available, this differentiation phenotype is not commonly reported for simpler thioureas. Researchers engaged in phenotypic screening for pro-differentiation agents may consider this compound as a starting point, with the caveat that in-house dose-response characterization will be required. Procurement of the methyl ester (rather than the free acid) is recommended for cell-based assays to enhance membrane permeability [4].

Glucose Transporter Inhibitor Development

Methyl 3-thioureidobenzoate is cited in patent literature related to GLUT1 and GLUT3 inhibitors, specifically within 2,6-methanobenzo[g][1]oxacin-4-one compound series . For groups developing selective glucose transporter inhibitors for oncology or metabolic disease applications, this compound represents a commercially available intermediate with patent precedent in the target class. The 3-thioureido substitution pattern is critical for the synthetic route disclosed in these patents, distinguishing it from other thioureidobenzoate positional isomers.

Controlled Derivatization via Selective Ester Hydrolysis

The methyl ester functionality of methyl 3-thioureidobenzoate (vs. the free carboxylic acid analog, 3-thioureidobenzoic acid) enables orthogonal protection strategies in multi-step syntheses [4]. The ester can be carried through thiourea elaboration steps (e.g., acylation, alkylation, cyclization) and selectively hydrolyzed at a late stage to reveal the carboxylic acid for further conjugation or salt formation. This synthetic flexibility is particularly valuable in prodrug design and in the preparation of compound libraries where the free carboxylate is required only after scaffold assembly. The predicted LogP of ~1.9 [4] also facilitates normal-phase chromatographic purification of intermediates, which is more challenging with the polar free acid.

Application
Selection Property
Validation Focus
Orexin receptor antagonist synthesis
3-Thioureido substitution pattern; ester-protected carboxyl
Synthetic route compatibility with patent literature; intermediate identity confirmation
Cell differentiation phenotype screening
Reported monocyte differentiation induction
In-house dose-response characterization; cell permeability assessment
GLUT inhibitor development
3-Substitution pattern aligns with GLUT inhibitor patents
Regiochemical identity verification; synthetic route reproducibility
Multi-step derivatization with orthogonal protection
Methyl ester as latent carboxyl group
Hydrolysis condition optimization; thiourea functional group stability
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